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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Core Compound Identification Chemical Name: 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is a chiral organic compound featuring a pyridine ring substituted wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is a chiral organic compound featuring a pyridine ring substituted with a bromine atom, and an amino alcohol functional group. This structure makes it a valuable building block in medicinal chemistry and organic synthesis.

CAS Number: The most commonly referenced form of this compound is the (S)-enantiomer, which has the following CAS number:

  • (S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol: 1213204-08-0 [1]

Physicochemical Properties and Structural Information

Detailed experimental data for 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is not extensively available in public literature. However, based on its chemical structure, we can infer certain properties. The table below summarizes key identifiers for the (S)-enantiomer.

PropertyValueSource
CAS Number 1213204-08-0[1]
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
Classification Heterocyclic Building Block, Chiral Building Block, Pyridine, Bromide, Amine, Alcohol[1]

Synthesis and Methodologies

While specific, detailed synthetic protocols for 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol are not readily found in peer-reviewed journals, the synthesis of structurally similar aminopyridine derivatives provides a likely pathway. The synthesis would logically start from a brominated pyridine precursor, followed by the introduction of the aminoethanol side chain.

A plausible synthetic approach could involve the following conceptual steps, illustrated in the workflow diagram below. This is a generalized representation and would require optimization for this specific target molecule.

G cluster_0 Conceptual Synthetic Workflow start 6-Bromonicotinaldehyde step1 Addition of a protected aminomethyl nucleophile start->step1 e.g., TMSCN, then reduction intermediate Protected amino alcohol step1->intermediate step2 Deprotection intermediate->step2 e.g., Acidic hydrolysis product (S)-2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol step2->product

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Research and Drug Discovery

The aminopyridine scaffold is a significant pharmacophore in medicinal chemistry. Derivatives of aminopyridines have been investigated for a range of biological activities.

Potential as BACE1 Inhibitors: The aminopyridine structure is known to bind to the active sites of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. While the inhibitory activity of many synthetic aminopyridine derivatives against BACE1 has been found to be weak, the motif is still considered to have potential as a starting point for the design of more potent inhibitors.[2]

General Biological Activity of Aminopyridines: Aminopyridines are versatile precursors for the synthesis of various heterocyclic compounds with potential medicinal applications.[3] They are key components in molecules developed as antibacterial, anticancer, and anti-inflammatory agents.[4]

The presence of both an amino group and a bromine atom on the pyridine ring of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol makes it a versatile building block. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce further molecular diversity.[2] The amino and alcohol groups provide sites for further functionalization or for forming key interactions with biological targets.

Experimental Protocols: Characterization and Analysis

Due to the limited availability of specific experimental data for the title compound, the following are generalized protocols for the characterization of similar aminopyridine derivatives.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol. A typical system would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. For aminopyridine derivatives, characteristic signals would include:

  • ¹H NMR: Resonances in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the pyridine ring, and signals in the aliphatic region for the ethanolamine side chain.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring and the side chain. The carbon bearing the bromine atom would be expected to have a chemical shift in the range of 110-130 ppm.

Safety and Handling

Specific toxicology data for 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is not available. However, related brominated aminopyridine compounds are classified as irritants. Standard laboratory safety precautions should be taken when handling this compound:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol, particularly its (S)-enantiomer (CAS No. 1213204-08-0), is a chiral building block with significant potential in medicinal chemistry. While detailed research on this specific molecule is limited, the broader class of aminopyridines is of great interest for the development of new therapeutic agents. Further research into the synthesis, properties, and biological activity of this compound is warranted to fully explore its potential in drug discovery.

References

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5236-5239. Available at: [Link]

  • Ibrahim, I. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Medicinal Chemistry, 7(7), 252-256. Available at: [Link]

  • Goubaa, H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available at: [Link]

Sources

Exploratory

A Technical Guide on the Potential Biological Activity of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol: An Analog-Based and In Silico Assessment

Abstract This technical guide provides an in-depth analysis of the potential biological activities of the novel chemical entity, 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol. In the absence of direct experimental data for t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of the novel chemical entity, 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol. In the absence of direct experimental data for this specific molecule, this paper employs a robust, analog-based approach, leveraging structure-activity relationship (SAR) principles and data from cognate compounds. The core structure, combining a 2-aminopyridine scaffold with a brominated pyridine ring and an ethanolamine side chain, suggests a high potential for interaction with several key biological target families. Primary predicted activities include kinase inhibition, particularly within oncogenic signaling pathways, and modulation of G-protein coupled receptors (GPCRs) relevant to neuroscience. Furthermore, preliminary evidence from related structures indicates possible antimicrobial applications. This guide outlines these potential activities, proposes detailed experimental protocols for their validation, and discusses future directions for developing this scaffold into a potential therapeutic lead.

Introduction: The Promise of Privileged Scaffolds

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, often unrelated, biological targets—is a cornerstone of efficient lead generation. The 2-aminopyridine moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and immunology.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases has established it as a premier template for kinase inhibitor design.[1]

The subject of this guide, 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol, integrates this privileged 2-aminopyridine core with two other significant structural motifs: a halogenated (brominated) aromatic ring and an ethanolamine side chain. The bromine atom can serve both as a critical interaction point within a protein's hydrophobic pocket and as a synthetic handle for further chemical modification.[1][3] The ethanolamine group is a well-known pharmacophore present in many biologically active molecules, including neurotransmitter mimics and beta-blockers, suggesting potential activity at GPCRs and ion channels.[4][5]

This document aims to deconstruct the potential pharmacology of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol by synthesizing data from structurally related analogs. By examining the established biological activities of its constituent parts, we can build a predictive model for its therapeutic potential and design a logical, efficient workflow for its experimental validation.

Molecular Profile of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME). The key properties of the title compound are summarized below.

PropertyValueSource
IUPAC Name 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol-
CAS Number 1213204-08-0 ((S)-enantiomer)[6]
Molecular Formula C₇H₉BrN₂O-
Molecular Weight 217.06 g/mol [7]
Canonical SMILES C1=C(C=NC(=C1)Br)C(CO)N-
Predicted LogP 1.25[7]
Hydrogen Bond Donors 3 (two on -NH₂, one on -OH)[7][8]
Hydrogen Bond Acceptors 3 (one on Pyridine N, one on -NH₂, one on -OH)[7][8]
Topological Polar Surface Area (TPSA) 68.3 Ų[8]

These properties suggest that the molecule possesses good "drug-like" characteristics, with a molecular weight under 500, a balanced LogP, and a sufficient number of hydrogen bond donors and acceptors to engage in specific interactions with biological targets.

Predicted Biological Activity Profile: An Analog-Based Rationale

The predictive assessment of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is derived from the known activities of compounds sharing its core structural motifs. This analog-based reasoning is a standard and effective strategy in medicinal chemistry for hypothesis generation.[9][10]

Potential as a Protein Kinase Inhibitor

The most compelling predicted activity for this compound is the inhibition of protein kinases. The 2-aminopyridine scaffold is a proven hinge-binding motif, crucial for anchoring inhibitors into the ATP-binding site of many kinases.[1]

  • Oncology Targets: Numerous 2-aminopyridine derivatives have been developed as potent anti-cancer agents.[11] For instance, diaryl-2-aminopyridines have been optimized as inhibitors of Activin receptor-like kinase 2 (ALK2).[1] Furthermore, combined CDK/HDAC inhibitors have been developed from 2-aminopyridine bases, demonstrating potent anti-tumor effects in both solid tumors and hematological malignancies.[2] The 6-bromo substituent on our target compound could potentially occupy a hydrophobic back pocket, enhancing binding affinity and selectivity, a strategy successfully employed in the development of other kinase inhibitors.[3]

  • Inflammatory Pathways: Kinases are also central to inflammatory signaling. The potential for this compound to modulate kinases involved in inflammation, such as JAKs or SYK, warrants investigation.

Potential as a Modulator of Neurological Targets

The presence of the ethanolamine side chain attached to an aromatic ring is a classic pharmacophore for interacting with neurological targets, particularly GPCRs.[4]

  • Monoamine Systems: The structure bears a resemblance to phenylethanolamine-type neurotransmitters (e.g., norepinephrine). This suggests a potential to interact with adrenergic, dopaminergic, or serotonergic receptors or transporters. Pharmacological studies of mephedrone analogs and other psychoactive substances often reveal potent activity at monoamine transporters.[5] While our compound is structurally distinct, the underlying pharmacophore suggests that screening against these targets is a logical step.

  • Nicotinic Acetylcholine Receptors (nAChRs): Analogs of 6-bromohypaphorine, which also feature a brominated aromatic system, have been identified as agonists for the α7 nicotinic receptor, a target for anti-inflammatory and analgesic agents.[12] This provides a rationale for investigating the interaction of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol with nAChRs.

Potential Antimicrobial Activity

The pyridine scaffold is present in many antimicrobial agents.[11]

  • Anti-virulence Activity: A key piece of evidence comes from the closely related fragment, 2-Amino-6-bromopyridine, which has been identified as a ligand for PqsR.[13] PqsR is a transcriptional regulator that controls virulence factor production in the opportunistic pathogen Pseudomonas aeruginosa.[13] Targeting virulence is an attractive antimicrobial strategy as it may exert less selective pressure for the development of resistance.

  • Enzyme Inhibition: Another related compound, 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, has shown interactions with DNA gyrase, an essential bacterial enzyme, highlighting a potential mechanism for direct antibacterial action.[11]

Postulated Mechanism of Action: Kinase Pathway Inhibition

Based on the strong evidence from analogs, a primary hypothesized mechanism of action is the inhibition of a protein kinase signaling cascade frequently dysregulated in cancer, such as the MAPK/ERK pathway.[14] The 2-aminopyridine core would anchor the molecule in the ATP-binding pocket of a kinase like BRAF or MEK, while the 6-bromopyridin-3-yl group would provide specificity and additional binding interactions. This inhibition would block the downstream phosphorylation cascade, ultimately leading to reduced cell proliferation and the induction of apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Activates Inhibitor 2-Amino-2-(6-bromopyridin- 3-yl)ethan-1-ol Inhibitor->RAF Inhibition Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: Hypothetical inhibition of the MAPK signaling pathway by the title compound.

Proposed Experimental Validation

To systematically test the hypotheses outlined above, a tiered experimental approach is recommended, beginning with broad in vitro screening and progressing to more focused mechanistic studies.

Tier 1: Primary In Vitro Profiling

Objective: To identify the primary biological targets and cellular effects of the compound.

5.1.1 Kinase Panel Screening

  • Rationale: To rapidly assess the compound's activity against a diverse range of human protein kinases and identify potential lead targets.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol in 100% DMSO.

    • Assay: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) at a primary concentration of 1 µM.

    • Detection: Assays typically utilize radiometric (³³P-ATP) or fluorescence-based methods to quantify kinase activity.

    • Data Analysis: Results are expressed as a percentage of inhibition relative to a vehicle control (DMSO). Hits are typically defined as >50% inhibition.

    • Follow-up: For initial hits, determine the half-maximal inhibitory concentration (IC₅₀) by running a 10-point dose-response curve.

5.1.2 Cell-Based Anti-Proliferation Assay

  • Rationale: To determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines, providing a functional readout of kinase inhibition or other anti-cancer mechanisms.

  • Methodology (MTT Assay):

    • Cell Plating: Seed cancer cell lines (e.g., A375 melanoma for BRAF, NCI-H460 lung carcinoma[3]) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of the compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

5.1.3 GPCR and Transporter Binding Panel

  • Rationale: To test the hypothesis that the compound interacts with neurological targets.

  • Methodology:

    • Assay: Submit the compound for screening against a panel of common CNS-related GPCRs and monoamine transporters (e.g., Eurofins SafetyScreen, CEREP panel).

    • Detection: These are typically competitive radioligand binding assays.

    • Analysis: Results are expressed as a percentage of displacement of a known radioligand. Hits are defined as >50% displacement at a concentration of 10 µM.

Tier 2: Mechanistic Validation

Objective: To validate the on-target activity of the compound in a cellular context for the most promising hits from Tier 1.

5.2.1 Target Engagement Western Blot

  • Rationale: If a specific kinase is identified as a primary target, this experiment confirms that the compound inhibits its activity inside the cell by measuring the phosphorylation of its direct downstream substrate.

  • Methodology (Example for MEK inhibition):

    • Cell Culture and Treatment: Plate A375 cells and grow to 80% confluency. Starve cells overnight in serum-free media. Pre-treat with varying concentrations of the compound for 2 hours.

    • Stimulation: Stimulate the cells with epidermal growth factor (EGF) at 100 ng/mL for 15 minutes to activate the MAPK pathway.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (loading control) overnight at 4°C.

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensity. A dose-dependent decrease in the p-ERK/total ERK ratio indicates on-target inhibition of the upstream kinase (MEK).

Caption: Experimental workflow for Western Blot target validation.

Structure-Activity Relationship (SAR) Considerations

Should initial screening yield promising activity, a systematic SAR study would be the next logical step to optimize potency and selectivity.[10]

Structural MotifPotential Role in BindingProposed Modifications for SAR
6-Bromo Group Hydrophobic interactions, halogen bonding.Replace with other halogens (Cl, F), methyl, or cyclopropyl groups to probe the size and electronics of the pocket.[3]
Pyridine Nitrogen Key hydrogen bond acceptor (e.g., with kinase hinge region).Generally conserved, but moving the side chain to other positions on the ring could explore different binding modes.
Amino Group (-NH₂) Hydrogen bond donor/acceptor.Methylation (mono- or di-) to test steric tolerance; acylation to explore different vectors from this position.
Hydroxyl Group (-OH) Hydrogen bond donor/acceptor, potential site for metabolic glucuronidation.Methylation to block metabolism and remove H-bond donor capacity; conversion to an ester or carbamate for prodrug strategies.
Chiral Center Provides specific 3D orientation for optimal target engagement.Synthesize and test both the (S) and (R) enantiomers, as biological targets are chiral and often show stereoselectivity.

Conclusion and Future Directions

2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is a novel chemical entity with significant, untapped potential as a therapeutic agent. Based on a rigorous analysis of its structural components and data from related analogs, its most promising potential biological activities lie in the domains of oncology (as a protein kinase inhibitor), neuroscience (as a modulator of GPCRs or transporters), and infectious disease (as an antimicrobial/anti-virulence agent).

The immediate path forward involves the execution of the proposed experimental validation plan. Broad in vitro screening will serve to rapidly identify the most promising therapeutic area for this scaffold. Positive results from these assays will necessitate follow-up studies, including mechanistic validation, SAR optimization through medicinal chemistry, and assessment of ADME/toxicology properties. This structured approach will efficiently determine if 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol or its future analogs can be developed into a viable clinical candidate.

References

  • 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol. (n.d.). Benchchem.
  • Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation.
  • 2-(6-Bromopyridin-3-yl)ethan-1-ol. (n.d.). Fluorochem.
  • 2-Amino-6-bromopyridin-3-ol. (n.d.). Sigma-Aldrich.
  • 2-Amino-6-bromopyridine. (n.d.). InvivoChem.
  • Wang, Z., et al. (2006). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of Medicinal Chemistry, 49(26), 7731-9.
  • Preparation method of 2-amino-3-bromopyridine. (2014). Patsnap.
  • 2-AMINO-6-BROMOPYRIDIN-3-OL. (n.d.). Echemi.
  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. (n.d.). P&G.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University.
  • ETHANOLAMINE OLEATE. (n.d.). DrugMapper.
  • (S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol. (n.d.). BLDpharm.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molecules, 27(6), 1801.
  • Structure Activity Relationships. (2005). Drug Design Org.
  • Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide. (n.d.). Benchchem.
  • (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride. (n.d.). Sigma-Aldrich.
  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7075-7084.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
  • 2-Amino-6-bromopyridin-3-ol. (n.d.). ChemScene.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3234.
  • Ethanolamine. (n.d.). Wikipedia.
  • Pharmacological profile of mephedrone analogs and related new psychoactive substances. (2015). Neuropharmacology, 87, 207-216.
  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. (2023). Molecules, 28(12), 4872.

Sources

Foundational

An In-depth Technical Guide to the Derivatives and Analogs of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol: A Scaffold for Drug Discovery

Authored by: A Senior Application Scientist Abstract The heterocyclic scaffold, 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol, represents a promising starting point for the development of novel therapeutic agents. This techn...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The heterocyclic scaffold, 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol, represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of its derivatives and analogs. Drawing upon established principles of medicinal chemistry and the known reactivity of its constituent functional groups—a β-amino alcohol and a bromopyridine moiety—we explore potential derivatization strategies and predict therapeutic applications. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this and related chemical spaces. We present detailed, albeit inferred, experimental protocols, highlight potential signaling pathway interactions, and provide a framework for the rational design of novel compounds based on this versatile core.

Introduction: The Strategic Value of the 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. The 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol scaffold combines this key heterocycle with a chiral β-amino alcohol moiety and a reactive bromine atom, offering multiple avenues for synthetic diversification and the introduction of pharmacophoric features.

The β-amino alcohol motif is itself a critical component of many biologically active molecules, known to interact with a variety of biological targets.[2][3] The bromine atom on the pyridine ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce diverse substituents and explore structure-activity relationships (SAR).[4] The chiral (S)-enantiomer of the core molecule is commercially available, providing a stereochemically defined starting material for the synthesis of enantiomerically pure derivatives.[5]

This guide will delve into the synthetic pathways to access derivatives of this scaffold, explore the potential biological activities based on analogous structures, and provide detailed experimental methodologies to empower researchers in their drug discovery endeavors.

Synthetic Strategies for Derivatization

The 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol core offers three primary sites for chemical modification: the amino group, the hydroxyl group, and the bromine-substituted pyridine ring.

Modification of the Amino Group

The primary amine is a nucleophilic center that can be readily functionalized through various reactions to generate a diverse library of analogs.

  • Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This modification can influence the compound's polarity, solubility, and ability to act as a hydrogen bond donor.

  • Sulfonylation: Treatment with sulfonyl chlorides will produce sulfonamides, which can act as bioisosteres for amides and introduce different steric and electronic properties.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will lead to the formation of secondary or tertiary amines, respectively. This allows for the introduction of a wide range of alkyl and aryl substituents.

  • Alkylation: Direct alkylation with alkyl halides can also be employed to generate secondary and tertiary amines, though selectivity can sometimes be a challenge.

Modification of the Hydroxyl Group

The primary alcohol can be modified to introduce new functional groups and alter the molecule's pharmacokinetic profile.

  • Esterification: Reaction with carboxylic acids or their activated derivatives will form esters, which can act as prodrugs that are hydrolyzed in vivo to release the active parent compound.

  • Etherification: Conversion to ethers via reactions such as the Williamson ether synthesis can enhance lipophilicity and metabolic stability.

  • Oxidation: Mild oxidation of the primary alcohol to an aldehyde, followed by further reactions, can open up additional avenues for derivatization.

Modification of the Bromopyridine Ring

The bromine atom at the 6-position of the pyridine ring is a key site for diversification through transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide array of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines enables the synthesis of 2,6-disubstituted aminopyridine derivatives.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes introduces alkynyl substituents, which can serve as handles for further functionalization or as key pharmacophoric elements.[6]

  • Goldberg Reaction: A copper-catalyzed method for the formation of C-N bonds, providing an alternative to palladium-based amination.[4]

Potential Biological Activities and Therapeutic Targets

While specific biological data for 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol derivatives is not yet available in the public domain, the known activities of structurally related compounds provide a strong basis for predicting their therapeutic potential.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of β-amino alcohols have been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to bacterial endotoxins.[2] This suggests that analogs of the core scaffold could be developed as potential treatments for sepsis and other inflammatory conditions.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents.[1] Furthermore, novel β-amino alcohol derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[3] The antiproliferative activity of pyridine derivatives is often influenced by the nature and position of substituents, with groups like -OMe, -OH, and -NH2 enhancing activity, while bulky groups or halogens can have varied effects.[1]

Neurological Disorders

2-Aminopyridine derivatives have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[6] Additionally, the structurally related 2-amino-2-(pyridin-3-yl)acetonitrile is a key intermediate in the synthesis of M2 selective muscarinic agonists, which are being explored for the treatment of Alzheimer's disease.[7][8][9] This points to the potential of the core scaffold in the development of novel therapeutics for neurodegenerative diseases.

Other Potential Applications
  • β2-Adrenoceptor Agonists: 2-Amino-2-phenylethanol derivatives have been identified as potent β2-adrenoceptor agonists, suggesting that pyridine-containing bioisosteres could be explored for the treatment of asthma and COPD.[10]

  • Androgen Receptor Antagonists: Certain amino-pyridine derivatives have shown promise as androgen receptor antagonists for dermatological applications such as stimulating hair growth and reducing sebum production.[11]

Data Presentation

Table 1: Potential Derivatization Strategies and Predicted Biological Activities

Modification SiteReaction TypeResulting Functional GroupPotential Biological Activity
Amino Group AcylationAmideAnti-inflammatory, Anticancer
Reductive AminationSecondary/Tertiary AminenNOS Inhibition, Androgen Receptor Antagonism
Hydroxyl Group EsterificationEsterProdrugs for various indications
EtherificationEtherImproved metabolic stability
Bromopyridine Ring Suzuki CouplingBi-arylAnticancer, Anti-inflammatory
Buchwald-Hartwig Amination2,6-diaminopyridinenNOS Inhibition
Sonogashira CouplingAlkynylpyridineDiverse pharmacological activities

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for related compounds and are intended to serve as a starting point for the synthesis of novel derivatives of 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol.

Protocol 5.1: General Procedure for N-Acylation
  • Dissolve 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5.2: General Procedure for Suzuki Cross-Coupling
  • To a reaction vessel, add 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualization of Workflows and Pathways

Synthetic Derivatization Workflow

G A 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol (Core Scaffold) B N-Acylated Derivatives A->B Acylation C N-Alkylated Derivatives A->C Reductive Amination/ Alkylation D O-Esterified Derivatives A->D Esterification E Suzuki Coupling Products (Aryl/Heteroaryl Analogs) A->E Pd-catalyzed Suzuki Coupling F Buchwald-Hartwig Products (Amino Analogs) A->F Pd-catalyzed Buchwald-Hartwig Amination

Caption: Synthetic derivatization pathways from the core scaffold.

Potential TLR4 Signaling Inhibition Pathway

G LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Inhibitor Derivative of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol Inhibitor->TLR4 Inhibition

Caption: Hypothesized inhibition of the TLR4 signaling pathway.

Conclusion and Future Directions

The 2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol scaffold is a promising, yet underexplored, platform for the development of novel small molecule therapeutics. Its synthetic tractability, combined with the diverse biological activities of related structural motifs, provides a strong rationale for its investigation. This technical guide has outlined potential synthetic strategies for derivatization, predicted plausible biological applications based on existing literature, and provided foundational experimental protocols.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. High-throughput screening against a panel of relevant biological targets, including kinases, GPCRs, and inflammatory pathway components, will be crucial in elucidating the therapeutic potential of this compound class. Subsequent lead optimization, guided by in vitro and in vivo studies, could unlock the full potential of this versatile scaffold in addressing unmet medical needs.

References

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. (2011, April 15). PubMed. Retrieved February 17, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. Retrieved February 17, 2026, from [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological evaluation of amino analogs of Ludartin: Potent and selective cytotoxic agents. (2013, September 1). DOI. Retrieved February 17, 2026, from [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022, March 11). MDPI. Retrieved February 17, 2026, from [Link]

  • Preparation method of 2-amino-3-bromopyridine. (2014, March 26). Google Patents.
  • Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors a. (2024, May 15). Forschungszentrum Jülich. Retrieved February 17, 2026, from [Link]

  • Preparation method of 2-amino-3-bromopyridine. (n.d.). Eureka | Patsnap. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. (2025, December 23). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Structure–activity relationships. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. (2018, September 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. (2025, May 5). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. Retrieved February 17, 2026, from [Link]

  • Synthesis of some new 2-amino-3-cyano-4-aryl-6-(1-napthyl amino)-pyridines as antibacterial agents. (n.d.). JOCPR. Retrieved February 17, 2026, from [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012, November 6). Growing Science. Retrieved February 17, 2026, from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • 2-Amino-2-(pyridin-3-yl)acetonitrile 131988-63-1. (n.d.). Lotusfeet Pharma. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol in Next-Gen Kinase Inhibitor Design

Executive Summary This application note details the synthetic utility and medicinal chemistry rationale for using 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol (and its enantiomers, e.g., CAS 1213204-08-0) as a privileged fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility and medicinal chemistry rationale for using 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol (and its enantiomers, e.g., CAS 1213204-08-0) as a privileged fragment in the development of Type I and Type II kinase inhibitors.

The pyridine-aminoethanol motif offers a dual-modality advantage: the pyridine nitrogen serves as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region, while the chiral amino-alcohol tail provides solubilizing properties and specific H-bond interactions within the solvent-exposed front or the ribose-binding pocket. This guide provides optimized protocols for protection, cross-coupling, and deprotection, addressing common synthetic pitfalls such as catalyst poisoning and racemization.

Structural Analysis & Rationale

The "Privileged" Scaffold

In Fragment-Based Drug Discovery (FBDD), this molecule is classified as a high-value "Right-Hand Side" (RHS) moiety.

  • 6-Bromo Handle: The bromine at the C6 position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

    
    ), allowing facile attachment to kinase cores (e.g., indazoles, pyrimidines, quinolines).
    
  • Chiral Center: The C2 stereocenter allows for vector exploration.[1] The (S)-enantiomer often mimics the stereochemistry of the ribose ring in ATP.

  • 1,2-Amino Alcohol: This motif acts as a bidentate H-bond donor/acceptor, often interacting with conserved residues like Aspartate (DFG motif) or Glutamate (

    
    C-helix).
    
Retrosynthetic Logic

The diagram below illustrates the strategic insertion of this fragment into a hypothetical kinase inhibitor scaffold.

KinaseRetrosynthesis cluster_0 Critical Interaction Points Target Final Kinase Inhibitor (Type I Binder) Core Heterocyclic Core (e.g., Indazole Boronic Ester) Coupling Suzuki-Miyaura Coupling Core->Coupling Boronate Fragment Fragment: 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol Fragment->Coupling Aryl Bromide Coupling->Target C-C Bond Formation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the kinase inhibitor.

Experimental Protocols

Protocol A: Chemoselective Protection (Essential)

Objective: The free amine and hydroxyl groups can chelate Palladium species, quenching the catalyst during cross-coupling. We recommend a cyclic oxazolidinone protection strategy or a stepwise Boc/TBS protection. The Boc-protection route is detailed below for scalability.

Reagents:

  • Substrate: 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Base: Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (4.6 mmol) of the starting amino alcohol in 15 mL DCM at 0°C.

  • Addition: Add

    
     (0.96 mL, 6.9 mmol) followed by dropwise addition of 
    
    
    
    (1.1 g, 5.06 mmol) dissolved in 5 mL DCM.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (

    
     shift) or LC-MS (Target Mass: ~317/319 Da [M+H]+).
    
  • Workup: Wash with 0.5M HCl (aq) to remove excess amine, followed by brine. Dry over

    
    .[1][2]
    
  • Outcome: Yields tert-butyl (1-(6-bromopyridin-3-yl)-2-hydroxyethyl)carbamate. The hydroxyl group generally tolerates Suzuki conditions without silylation if the boronic acid is not extremely hindered; however, for high-yield optimization, silylation (TBSCl/Imidazole) is recommended as a secondary step.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the protected bromopyridine fragment to an aryl boronic ester (Kinase Core).

Critical Parameter: Oxygen exclusion is vital.[1] The pyridine nitrogen can promote homocoupling if


 is present.[1]

Table 1: Reaction Matrix

ComponentReagentEquiv.[1][2][3][4][5]Role
Halide Boc-Protected Fragment (from Protocol A)1.0Electrophile
Boronate Aryl-Bpin / Boronic Acid1.2Nucleophile
Catalyst

0.05Catalyst (Robust)
Base

(2M aq.)
3.0Activator
Solvent 1,4-Dioxane /

(4:1)
-Solvent System

Procedure:

  • Degassing: Charge the reaction vessel with the Halide, Boronate, and Base. Add solvents.[1][2][6] Sparge with Argon for 10 minutes before adding the catalyst.

  • Catalyst Addition: Add

    
     quickly under Argon flow.[1] Seal the vessel.
    
  • Heating: Heat to 90°C for 2–6 hours.

    • Note: If using microwave irradiation, heat to 110°C for 30 minutes.

  • Scavenging: After cooling, filter through Celite. Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which is toxic in biological assays.

Protocol C: Deprotection & Chiral Resolution

Objective: Revealing the pharmacophore.

  • Boc-Removal: Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:4) at RT for 1 hour.

  • Neutralization: Volatiles are removed in vacuo.[1] Neutralize with

    
     in MeOH or 
    
    
    
    workup.[1]
  • Chiral Separation (If using racemic starting material):

    • Technique: Supercritical Fluid Chromatography (SFC).[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase:

      
       / Methanol (with 0.1% Diethylamine).[1]
      
    • Rationale: Enantiomers often exhibit >100-fold difference in

      
      .[1]
      

Mechanism of Action & Binding Mode[4]

The diagram below visualizes how the synthesized molecule typically binds within the ATP pocket of a kinase (e.g., ALK, ROS1, or MET).

BindingMode cluster_pocket ATP Binding Pocket Hinge Kinase Hinge Region (Glu/Leu Backbone) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->Hinge H-Bond Alcohol Hydroxyl Group (Solvent Front Interaction) Pyridine->Alcohol Ethyl Linker Alcohol->Hinge Water-Mediated H-Bond Core Inhibitor Core (Hydrophobic Pocket) Core->Pyridine C-C Linker

Figure 2: Schematic representation of the pharmacophore interactions within the kinase active site.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Protodeboronation of the boronic acid.Switch base to

or

(anhydrous conditions).[1]
Homocoupling (R-R) Oxygen presence or excess catalyst.[1]Improve degassing (freeze-pump-thaw); reduce catalyst loading to 2 mol%.
Incomplete Deprotection HCl salt formation prevents reaction.[1]Ensure anhydrous conditions for TFA; use scavengers (triethylsilane) if carbocation re-attachment occurs.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cui, J. J., et al. (2011).[1] Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. (Demonstrates the utility of pyridine-based scaffolds in kinase inhibitors). Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol. Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 3957-3996. (Context on amino-alcohol solubility effects). Link

Sources

Application

"2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol" reaction conditions and protocols

Synthesis, Functionalization, and Protocols for Drug Discovery[1][2][3][4] Introduction & Significance The compound 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol (CAS: 1213204-08-0) is a high-value chiral building block belo...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Functionalization, and Protocols for Drug Discovery[1][2][3][4]

Introduction & Significance

The compound 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol (CAS: 1213204-08-0) is a high-value chiral building block belonging to the class of aryl-glycinols . Its structural uniqueness lies in the combination of a polar, chiral amino-alcohol motif—essential for hydrogen bonding in active sites—and a 6-bromopyridine handle, which serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This scaffold is frequently utilized in the synthesis of:

  • Kinase Inhibitors: The pyridine ring mimics the adenine core of ATP.

  • GPCR Ligands: The amino-alcohol chain can be cyclized to oxazolines or morpholines, rigidifying the pharmacophore.

  • Chiral Auxiliaries: As a pyridine analog of phenylglycinol.

Safety & Handling (Critical)
  • Cyanide Hazard: The synthesis involves cyanide sources (TMSCN or KCN).[1] All operations must be performed in a well-ventilated fume hood with HCN detectors. A quench protocol (bleach/NaOH) must be prepared before starting.

  • 6-Bromopyridine Toxicity: Halogenated pyridines are potential skin sensitizers and toxic by inhalation. Double-gloving (Nitrile) is recommended.

  • Storage: Store the final amino alcohol under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation or carbamate formation from atmospheric CO₂.

Synthesis Protocol: The Strecker-Reduction Route

Direct synthesis of the 2-amino-2-aryl regioisomer requires a Strecker Synthesis approach. The alternative Henry reaction (nitroaldol) yields the 1-aryl-2-amino isomer, which is structurally incorrect for this target.

Step 1: Strecker Reaction (Formation of Aminonitrile)

Target Intermediate: 2-Amino-2-(6-bromopyridin-3-yl)acetonitrile

Reagents:

  • 6-Bromopyridine-3-carboxaldehyde (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Ammonia (7M in MeOH) or Ammonium Chloride/Ammonia mix

  • Catalyst: Scandium triflate (Sc(OTf)₃) (1 mol%) or simply Lewis Acid free conditions if using ammonia.

Protocol:

  • Dissolve 6-bromopyridine-3-carboxaldehyde (10 mmol) in anhydrous Methanol (20 mL).

  • Add Ammonia (7M in MeOH, 3.0 equiv) and stir for 30 min at 0°C to pre-form the imine.

  • Add TMSCN (12 mmol) dropwise over 10 minutes.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate in vacuo (careful of HCN evolution—trap exhaust). Redissolve in EtOAc, wash with sat. NaHCO₃, then Brine.[2] Dry over Na₂SO₄.[3][4]

  • Yield: Expect 85–95% of the crude aminonitrile.

Step 2: Hydrolysis to Amino Acid

Target Intermediate: (6-Bromopyridin-3-yl)glycine

  • Suspend the crude aminonitrile in 6M HCl (10 mL/g).

  • Heat to reflux (100°C) for 4–6 hours. Note: The bromine on the pyridine is relatively stable to non-oxidizing acid reflux.

  • Cool to RT.[5][1][3] The product may precipitate as the hydrochloride salt.

  • Concentrate to dryness to remove excess HCl.

  • Purification: Ion-exchange chromatography (Dowex 50W) is recommended to isolate the free zwitterion if needed, or use the crude HCl salt for the next step.

Step 3: Selective Reduction to Amino Alcohol

Target: 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol Method: NaBH₄/I₂ System (Safer and more selective than LiAlH₄).[3]

Protocol:

  • Suspend (6-Bromopyridin-3-yl)glycine (5 mmol) in anhydrous THF (25 mL) under Argon.

  • Add NaBH₄ (12.5 mmol, 2.5 equiv) in one portion.

  • Cool to 0°C. Add Iodine (I₂) (6.25 mmol, 1.25 equiv) dissolved in THF dropwise over 30 min. Caution: Hydrogen gas evolution.

  • Heat the mixture to reflux for 18 hours. The solution should become colorless.

  • Quench: Cool to RT. Add Methanol carefully until effervescence ceases.

  • Concentrate to a paste. Dissolve in 20% KOH (aq) and stir for 4 hours (to break Boron-nitrogen complexes).

  • Extract with CH₂Cl₂ (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes or Column Chromatography (10% MeOH in DCM with 1% NH₄OH).

Application Protocols
A. Suzuki-Miyaura Cross-Coupling

The 6-bromo position allows for late-stage diversification. The amino alcohol moiety is compatible with standard Suzuki conditions, though protection (Boc) is recommended for high yields.

ParameterCondition
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃
Solvent 1,4-Dioxane : Water (4:1)
Temperature 80–100°C
Time 4–12 Hours

Step-by-Step:

  • Combine Amino Alcohol (1.0 equiv), Boronic Acid (1.2 equiv), and Base in a microwave vial.

  • Add solvent and degas (bubble Argon for 10 min).

  • Add Pd catalyst. Seal and heat.[5]

  • Filter through Celite and purify via HPLC.

B. Cyclization to Oxazolidinone

Converting the amino alcohol to a cyclic carbamate (oxazolidinone) protects both functional groups and provides a rigid scaffold.

Reagents:

  • Carbonyldiimidazole (CDI) (1.2 equiv)

  • THF or DCM (anhydrous)

Protocol:

  • Dissolve the amino alcohol in dry THF (0.1 M).

  • Add CDI in one portion at 0°C.

  • Stir at RT for 2 hours.

  • Quench with water, extract with EtOAc.

  • Product: 4-(6-bromopyridin-3-yl)oxazolidin-2-one .

Process Visualization (DOT Diagram)

SynthesisWorkflow Aldehyde 6-Bromopyridine- 3-carboxaldehyde Strecker Strecker Reaction (TMSCN, NH3) Aldehyde->Strecker Nitrile Aminonitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl, Reflux) Nitrile->Hydrolysis AminoAcid (6-Bromopyridin- 3-yl)glycine Hydrolysis->AminoAcid Reduction Reduction (NaBH4 / I2) AminoAcid->Reduction Target TARGET: 2-Amino-2-(6-bromopyridin- 3-yl)ethan-1-ol Reduction->Target Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Target->Suzuki Functionalization Oxaz Cyclization (CDI, THF) Target->Oxaz Protection

Figure 1: Synthetic workflow from commercial aldehyde to target amino alcohol and downstream applications.

References
  • Strecker Synthesis Overview

    • Master Organic Chemistry. "The Strecker Synthesis."[6][1][7][8] Link

  • Reduction of Amino Acids (NaBH4/I2 Method)

    • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids."[4][9] J. Org.[10][11] Chem. 1993, 58, 3568-3571. (Cited in Organic Syntheses & Stack Exchange discussions). Link

  • Ellman Auxiliary (Chiral Synthesis Option)

    • Ellman, J. A., et al.[10] "Asymmetric Synthesis of Amines."[10][7][12][13] Yale University / Ellman Lab.Link

  • Suzuki Coupling on Bromopyridines

    • MDPI. "Synthesis of 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine." (Demonstrates stability of Br-pyridine). Link

  • Compound Data

    • PubChem. "6-Bromo-3-pyridinecarboxaldehyde (Precursor Data)." Link

Sources

Method

Application Note: Strategic Utilization of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol in Antimicrobial Scaffold Design

Executive Summary In the urgent race against antimicrobial resistance (AMR), the pyridine pharmacophore has emerged as a critical bioisostere for the phenyl rings found in legacy antibiotics. 2-Amino-2-(6-bromopyridin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the urgent race against antimicrobial resistance (AMR), the pyridine pharmacophore has emerged as a critical bioisostere for the phenyl rings found in legacy antibiotics. 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol serves as a high-value chiral building block, primarily for the synthesis of oxazolidinone antibiotics (analogs of Linezolid and Tedizolid) and novel DNA gyrase inhibitors .

Its structural duality—offering a chiral amino-alcohol core for heterocycle formation and a 6-bromo "handle" for palladium-catalyzed cross-coupling—allows researchers to rapidly generate diverse libraries of antimicrobial candidates targeting Multi-Drug Resistant (MDR) Gram-positive pathogens like MRSA and VRE.

Chemical Specifications & Critical Quality Attributes (CQA)

Before initiating synthesis, the integrity of the starting material must be validated. The chiral purity of this compound is the single most critical factor, as the antimicrobial activity of oxazolidinones is stereospecific (typically the (S)-enantiomer is active).

PropertySpecificationRelevance to Protocol
IUPAC Name 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-olCore scaffold identity
CAS No. 1213204-08-0 (S-isomer); 432554-51-3 (Racemic)CRITICAL: Verify stereochemistry before use.
Molecular Weight 217.06 g/mol Stoichiometric calculations
Appearance White to pale yellow solidDarkening indicates oxidation/degradation
Solubility DMSO, Methanol, THFPoor water solubility requires organic co-solvents in assays
Chiral Purity >98% ee (Enantiomeric Excess)Essential for biological potency (MIC)
Functional Groups Primary Amine, Primary Alcohol, Aryl Bromide1° Amine/Alcohol for cyclization; Br for coupling

Synthetic Application Protocol: Constructing the Oxazolidinone Core

The primary application of this amino alcohol is the construction of the 2-oxazolidinone ring, the pharmacophore responsible for binding to the 23S rRNA of the 50S ribosomal subunit.

Workflow Diagram: Divergent Synthesis Strategy

G Start 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol (Chiral Scaffold) Cyclization Step 1: Cyclization (Reagent: CDI or Triphosgene) Start->Cyclization THF, 50°C Core Oxazolidinone Core (Brominated Intermediate) Cyclization->Core Ring Formation Coupling Step 2: Suzuki-Miyaura Coupling (Pd catalyst + Boronic Acid) Core->Coupling Functionalization Final Target Antimicrobial (Extended Side Chain) Coupling->Final Library Generation

Caption: Divergent synthesis workflow transforming the amino-alcohol precursor into a library of active antimicrobial agents.

Detailed Protocol: One-Pot Cyclization to Oxazolidinone

Objective: Convert 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol into 5-(6-bromopyridin-3-yl)oxazolidin-2-one.

Reagents:

  • Substrate: 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol (1.0 eq)

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Base: Triethylamine (TEA) (0.5 eq - catalytic)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 g (4.6 mmol) of the amino alcohol in 20 mL anhydrous THF.

  • Activation: Add CDI (0.9 g, 5.5 mmol) portion-wise at 0°C. Caution: Gas evolution (

    
    ) will occur.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of the starting amine peak indicates completion.

  • Work-up:

    • Cool to room temperature.[1]

    • Quench with 10 mL saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography to yield the off-white oxazolidinone solid.

Why this works: The amino group attacks the carbonyl of CDI, forming an intermediate imidazole-carboxamide, which is then intramolecularly attacked by the hydroxyl group to close the ring. This preserves the stereochemistry at the chiral center.

Downstream Functionalization: The "Bromine Handle"

The 6-bromo position is electronically activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring.

Application: To mimic the structure of Tedizolid , researchers typically couple an aryl- or heteroaryl-boronic acid at this position.

  • Reaction: Suzuki-Miyaura Coupling.[2]

  • Conditions:

    
     (5 mol%), 
    
    
    
    (2 eq), Dioxane/Water (4:1), 90°C, 12h.
  • Strategic Note: This step allows for the introduction of solubility-enhancing groups (like piperazine or tetrazole) which are crucial for bioavailability.

Biological Evaluation: MIC Determination Protocol

Once the library is synthesized, the compounds must be evaluated for antimicrobial efficacy.

Target Organisms:

  • Staphylococcus aureus (ATCC 29213 - QC strain)

  • MRSA (Methicillin-Resistant S. aureus)[3]

  • Enterococcus faecalis (VRE strains)

Assay Workflow: Broth Microdilution (CLSI Standards)

MIC_Assay Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate, CAMHB media) Stock->Dilution 2-fold steps Incubation Incubation (35°C, 16-20 hours) Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Dilution Add to wells Readout Read MIC (Visual Turbidity / OD600) Incubation->Readout

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Stock Prep: Dissolve the synthesized pyridine-oxazolidinone in 100% DMSO to 10 mg/mL.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Create a 2-fold serial dilution series in a 96-well plate (Final range: 64

    
     to 0.125 
    
    
    
    ). Ensure final DMSO concentration is <1%.
  • Inoculation: Add bacteria adjusted to

    
     CFU/mL per well.
    
  • Controls:

    • Positive Control: Linezolid (Expected MIC: 1–4

      
       for S. aureus).
      
    • Negative Control: Media + Solvent only.

  • Analysis: The MIC is the lowest concentration with no visible growth.

Mechanism of Action & Rationale

The compounds derived from 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol function by inhibiting bacterial protein synthesis.

  • Binding Site: The oxazolidinone ring binds to the P-site of the 50S ribosomal subunit.

  • Role of the Pyridine: The pyridine ring (derived from the starting material) provides a distinct electrostatic profile compared to the traditional phenyl ring. The nitrogen atom in the ring can form additional hydrogen bonds or water-mediated contacts within the ribosomal tunnel, potentially overcoming resistance mechanisms like the cfr methyltransferase mutation.

  • Role of the 6-Br Substituent: In the final drug, this is replaced by an extended tail that reaches into the peptidyl transferase center (PTC), stabilizing the binding.

References

  • National Center for Biotechnology Information (NCBI). (2024). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Retrieved from [Link]

  • Google Patents. (2017). WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

[1] Executive Summary: The "Brick Dust vs. Sticky Oil" Paradox Researchers handling 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol often encounter a frustrating duality: the compound acts like "brick dust" (insoluble solid) i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Brick Dust vs. Sticky Oil" Paradox

Researchers handling 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol often encounter a frustrating duality: the compound acts like "brick dust" (insoluble solid) in non-polar solvents but turns into a "sticky oil" or gum in moderately polar solvents like Dichloromethane (DCM).[1]

The Molecular Cause: This behavior is dictated by its amphiphilic zwitterion-like character .[1]

  • The Head (Hydrophilic): The amino-ethanol motif (

    
    ) is a potent Hydrogen Bond (H-bond) donor and acceptor network. It craves protic environments.[1]
    
  • The Tail (Lipophilic/Deactivated): The 6-bromopyridine ring is aromatic but electron-deficient due to the bromine atom.[1] It resists solvation in water but isn't lipophilic enough to dissolve in pure Hexane.[1]

This guide provides the protocols to overcome these opposing forces.

The Solubility Matrix

Use this reference table to select the correct solvent system for your application.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Protic Polar Methanol, EthanolExcellent Primary Choice. The solvent's OH groups disrupt the compound's intermolecular H-bonding lattice.[1]
Aprotic Polar DMSO, DMF, DMAcHigh Good for biological assays or reactions requiring high temperatures (

C).[1] Hard to remove.
Chlorinated DCM, ChloroformPoor / Variable Warning: Often causes "oiling out" (phase separation into a gum).[1] Requires a polar co-solvent (e.g., MeOH).[1]
Ethers THF, 1,4-DioxaneModerate Soluble, but may require heating.[1] Good for reactions; poor for extraction.[1]
Hydrocarbons Hexane, TolueneInsoluble Use only as an anti-solvent to precipitate the compound.[1]
Aqueous Water, PBSpH Dependent Soluble at

(protonated).[1] Sparingly soluble at

(neutral).[1]

Troubleshooting Module: Overcoming "Oiling Out"

Issue: You dissolved the compound in DCM for a reaction or transfer, and it separated into a sticky, amber gum on the flask walls.

Diagnosis: The solvent (DCM) cannot compete with the compound's self-aggregation energy. The amino and hydroxyl groups are H-bonding to each other more strongly than to the DCM.

The "Polar Spike" Protocol: Do not add more DCM. Instead, introduce a "H-bond buster."

  • Calculate Volume: Estimate the volume of your DCM suspension.

  • The Spike: Add Methanol (MeOH) dropwise with vigorous stirring.

  • Target Ratio: Aim for a 9:1 (DCM:MeOH) ratio.

  • Observation: The gum should dissolve into a clear, homogeneous solution.

    • Note: If the solution remains cloudy, add a trace amount of Triethylamine (TEA) (1-2 drops) to ensure the amine is free-based, increasing organic solubility.

Extraction Protocol: The "pH Swing" Methodology

Issue: Standard extraction (Water/Ethyl Acetate) fails. The compound stays in the water layer or forms a "rag layer" (emulsion) at the interface.

Scientific Rationale:

  • Aliphatic Amine pKa: ~8.5–9.0 (Protonated and water-soluble at neutral pH).[1]

  • Pyridine Nitrogen pKa: < 3.0 (Non-basic due to electron-withdrawing Bromine).[1]

To extract this molecule, you must suppress the ionization of the aliphatic amine.

The Step-by-Step Workflow

G start Crude Reaction Mixture (Aqueous/Acidic) step1 1. Wash Phase (Acidic) Wash with DCM start->step1 decision Where is the Product? step1->decision aqueous Aqueous Layer (Product is Protonated Salt) decision->aqueous Stays in Water organic Organic Layer (Impurities) decision->organic Discard step2 2. The pH Swing Adjust to pH 10-11 (Use Na2CO3 or NaOH) aqueous->step2 step3 3. Extraction Cocktail Use DCM : Isopropanol (3:1) step2->step3 end Final Organic Phase (Dry over Na2SO4) step3->end

Figure 1: The "pH Swing" extraction logic ensures the amine is deprotonated (neutral) before migration to the organic phase.

Critical Modification for Step 3: Pure DCM is often too non-polar to extract the free base efficiently.[1]

  • Recommended Solvent: DCM : Isopropanol (3:1 ratio) or Chloroform : Isopropanol (3:1) .[1]

  • The Isopropanol (IPA) acts as a phase-transfer helper, solvating the polar hydroxyl group while the DCM solvates the aromatic ring.

Purification & Stability FAQs

Q: The compound is streaking on my TLC plates. How do I fix this? A: The primary amine interacts with the acidic silica gel.[1]

  • The Fix: Pre-treat your TLC plate or silica column with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) in your eluent.[1]

  • Recommended Eluent: DCM : MeOH : NH4OH (90 : 9 : 1).[1]

Q: Can I store this compound in solution? A: Avoid long-term storage in chlorinated solvents (DCM/CHCl3) as the amine can react with the solvent over time (quaternization) or form HCl traces that precipitate the salt. Store as a solid at -20°C.

Q: Why is my solid turning brown? A: Bromopyridines are light-sensitive.[1] The C-Br bond can undergo slow photolytic cleavage.[1]

  • Protocol: Store in amber vials wrapped in aluminum foil.

Q: I cannot get the solid to crystallize; it remains a foam. A: This is typical for amino alcohols (low melting points, high rotational freedom).

  • Salt Formation Strategy: Dissolve the foam in minimal Ethanol and add 1 equivalent of L-Tartaric Acid or HCl in Dioxane .[1] The resulting salt often crystallizes much better than the free base.[1]

References & Grounding

  • Solubility of Amino-Pyridines: BenchChem. (2025).[1][2] 2-Amino-6-bromopyridine CAS number and properties. Link

  • General Handling of Amino Alcohols: Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1] Link

  • pKa Principles of Pyridines: Williams, R. (2025).[1] pKa Data Compiled. Colorado State University / Kyoto University.[1] Link

  • Purification Techniques: Fluorochem. (2025).[1] Safety Data Sheet: 2-(6-Bromopyridin-3-yl)ethan-1-ol. Link

Sources

Optimization

Technical Support Center: A Guide to Preventing Racemization in the Synthesis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of chiral amino alcohols. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with or synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral amino alcohols. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with or synthesizing "2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol" and its analogues. The stereochemical integrity of this molecule is paramount for its function in pharmaceutical applications, making the prevention of racemization a critical objective.[1]

This document provides in-depth technical guidance, moving from foundational principles to actionable troubleshooting protocols, to help you maintain the enantiopurity of your compound throughout the synthetic process.

Part 1: Frequently Asked Questions - Understanding the Fundamentals of Racemization

This section addresses the core principles of racemization as it pertains to 2-amino-2-aryl-ethan-1-ol structures. Understanding these fundamentals is the first step toward prevention.

Q1: What is racemization, and why is it a critical issue for this specific molecule?

A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[2] For a chiral molecule like 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol, which is often a key building block in pharmaceuticals, each enantiomer can have vastly different biological activities.[1][3] One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.[3] Therefore, maintaining high enantiomeric excess (e.e.) is not just a matter of chemical purity but a critical requirement for safety and efficacy.

Q2: What is the primary chemical mechanism that leads to racemization in this class of compounds?

A: The primary mechanism of racemization for 2-amino-2-aryl-ethan-1-ol structures is the deprotonation and subsequent reprotonation at the chiral carbon (the carbon atom bonded to the amino group and the pyridyl ring). This carbon is a stereocenter, and the hydrogen atom attached to it is rendered acidic.

The acidity of this proton is increased by the adjacent electron-withdrawing pyridyl ring and the neighboring amino group. Under either acidic or basic conditions, this proton can be removed to form a planar, achiral intermediate, such as an enol or an imine.[2][4] When this intermediate is reprotonated, the proton can add to either face of the planar structure with roughly equal probability, leading to the formation of both enantiomers and thus, racemization.[2]

Q3: During which stages of synthesis and workup is racemization most likely to occur?

A: Racemization is not limited to a single step and can occur at various stages. The most common risk points include:

  • Harsh Deprotection Steps: The use of strong acids or bases to remove protecting groups (e.g., Boc, Cbz) from the amine can easily induce racemization.[5][6]

  • Chromatographic Purification: Standard silica gel is acidic and can catalyze racemization, especially with prolonged exposure of the compound to the stationary phase.

  • Workup Procedures: Aqueous workups involving strong acids or bases to wash or extract the product can lead to a loss of enantiopurity.

  • Elevated Temperatures: Heating the compound for extended periods, for example, during solvent removal or recrystallization, can provide the energy needed to overcome the activation barrier for racemization.[7]

Part 2: Proactive Strategies for Enantioselective Synthesis

The most effective way to prevent racemization is to employ a synthetic strategy that establishes the desired stereocenter with high fidelity from the outset. The asymmetric reduction of a prochiral ketone is a widely adopted and highly effective method.

Strategy: Asymmetric Reduction of the Prochiral α-Amino Ketone

This strategy involves the synthesis of the prochiral precursor, 2-(Amino)-1-(6-bromopyridin-3-yl)ethan-1-one, followed by its enantioselective reduction to the desired chiral amino alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone method for this transformation, known for its high enantioselectivity and predictable stereochemical outcome.[8][9][10]

Workflow for Asymmetric Ketone Reduction

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction cluster_2 Product Formation Prochiral_Ketone 2-(Protected-Amino)-1- (6-bromopyridin-3-yl)ethan-1-one CBS_Catalyst (S)- or (R)-CBS Catalyst + Borane Source (e.g., BMS) Prochiral_Ketone->CBS_Catalyst 1. Mix reactants Transition_State Chiral Transition State Assembly CBS_Catalyst->Transition_State 2. Forms complex Chiral_Product N-Protected Chiral Amino Alcohol (High e.e.) Transition_State->Chiral_Product 3. Hydride transfer Final_Product Final Product: 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol Chiral_Product->Final_Product 4. Mild Deprotection

Caption: Workflow for CBS-mediated asymmetric reduction.

Experimental Protocol: CBS Reduction of a Boc-Protected Aminoketone

This protocol provides a general procedure for the asymmetric reduction. Note: The amino group of the ketone precursor should be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Borane Addition: Slowly add borane dimethyl sulfide complex (BMS, 1.0 M in THF, 1.2 equivalents) to the catalyst solution while maintaining the temperature at 0°C. Stir for 15 minutes.

  • Substrate Addition: Dissolve the N-Boc-2-amino-1-(6-bromopyridin-3-yl)ethan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Crucially, use silica gel deactivated with triethylamine (1-2% in the eluent) to prevent racemization.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Comparison of Chiral Reducing Systems
Catalyst SystemTypical e.e. (%)Key AdvantagesConsiderations
(S)- or (R)-CBS Catalyst + BMS >95%[8]Highly predictable stereochemistry, excellent enantioselectivity, commercially available.Requires anhydrous conditions; borane reagents are pyrophoric.
Noyori's Ru-TsDPEN Catalyst >98%High turnover numbers, applicable to a broad range of ketones.Requires hydrogen gas; catalyst can be expensive.
Chiral Hydride Reagents 80-95%Can be effective for specific substrates.Selectivity can be highly substrate-dependent.

Part 3: Troubleshooting Guide - Diagnosing and Preventing Racemization

This section is formatted as a troubleshooting guide to address specific issues that may arise during your synthesis, leading to a loss of enantiopurity.

Issue 1: Significant drop in enantiomeric excess (e.e.) after amine deprotection.
  • Probable Cause: The use of harsh acidic conditions (e.g., concentrated HCl, neat Trifluoroacetic acid (TFA)) for Boc group removal is a primary cause of racemization.[6] Strong acids can catalyze the formation of a planar, achiral intermediate, leading to loss of stereochemical integrity.

    G Chiral_Amine Enantiopure N-Boc Amino Alcohol Intermediate Planar Achiral Intermediate (e.g., Iminium Ion) Chiral_Amine->Intermediate Strong Acid (H+) Racemic_Mixture Racemic Amino Alcohol Intermediate->Racemic_Mixture Reprotonation

    Caption: Acid-catalyzed racemization during deprotection.

  • Recommended Solution: Employ Mild Deprotection Conditions. It is crucial to use deprotection methods that are effective but do not compromise the stereocenter.

    Protocol: Mild Boc Deprotection with Oxalyl Chloride in Methanol [11][12]

    • Dissolution: Dissolve the N-Boc protected amino alcohol (1.0 equivalent) in methanol.

    • Reagent Addition: Cool the solution to 0°C and add oxalyl chloride (3.0 equivalents) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

    • Validation: After isolation, immediately verify the e.e. using chiral HPLC to confirm that stereochemical integrity has been maintained.

Deprotection MethodConditionsRisk of Racemization
TFA / Dichloromethane Neat TFA, Room TempHigh
HCl in Dioxane/Ethyl Acetate 4M HCl, Room TempModerate to High
Oxalyl Chloride in Methanol 3 eq., 0°C to RTLow [11][12]
p-Toluenesulfonic acid (p-TsOH) Mechanochemical grinding or in solutionLow [13]
Issue 2: Loss of enantiopurity observed after silica gel column chromatography.
  • Probable Cause: The acidic silanol groups on the surface of standard silica gel can catalyze enolization or other mechanisms that lead to racemization. The longer the compound remains on the column, the greater the risk. Studies have also suggested that steric hindrance on the solid support can increase the basicity of the amino group relative to its nucleophilicity, leading to a higher degree of racemization.[14][15]

  • Recommended Solution: Deactivate the Stationary Phase and Optimize Conditions.

    • Use Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent system and add 1-3% triethylamine (TEA) or another suitable base (e.g., pyridine). This neutralizes the acidic sites on the silica surface.

    • Add Base to Eluent: Always include 0.5-1% triethylamine in your mobile phase during the entire run.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Load the compound and elute it as efficiently as possible.

    • Consider Alternatives: For highly sensitive compounds, consider using a less acidic stationary phase like neutral or basic alumina.

Issue 3: My final product shows low e.e., but I used an asymmetric synthesis method.
  • Probable Cause: If the initial asymmetric synthesis (like the CBS reduction) is sound, the loss of e.e. is likely occurring in a subsequent step. Review every step following the stereocenter-forming reaction for potential racemization triggers.

  • Troubleshooting Workflow:

    • Isolate and Analyze Intermediates: Take a small sample of the crude product immediately after the asymmetric reduction and before any workup or purification. Analyze its e.e. by chiral HPLC. This will establish your baseline enantiopurity.

    • Analyze Post-Workup: Analyze the e.e. again after the aqueous workup. If it has dropped, your workup conditions (e.g., pH, temperature) are suspect.

    • Analyze Post-Purification: Analyze the final product after chromatography. If the e.e. dropped significantly here, the purification method is the culprit.

    • Check Deprotection: If applicable, compare the e.e. before and after the deprotection step to isolate this as the source of racemization.

By systematically analyzing each stage, you can pinpoint and rectify the exact step where enantiopurity is being compromised.

References

  • Vertex AI Search, Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Vertex AI Search, Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC.
  • Vertex AI Search, discovery and synthesis of chiral amino alcohols - Benchchem.
  • Vertex AI Search, Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary.
  • Vertex AI Search, Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Vertex AI Search, 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Publications.
  • Vertex AI Search, Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem.
  • Vertex AI Search, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.
  • Vertex AI Search, Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
  • Vertex AI Search, Corey-Bakshi-Shibata Reduction - Alfa Chemistry.
  • Vertex AI Search, Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR.
  • Vertex AI Search, Any suggestion on Boc deprotection without using acid? - ResearchGate.
  • Vertex AI Search, Corey–Itsuno reduction - Wikipedia.
  • Vertex AI Search, Amine Protection / Deprotection - Fisher Scientific.
  • Vertex AI Search, Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
  • Vertex AI Search, Reagent of the month – CBS oxazaborolidine - SigutLabs.
  • Vertex AI Search, Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications.
  • Vertex AI Search, Corey-Bakshi-Shibata (CBS) reduction | Request PDF - ResearchGate.
  • Vertex AI Search, Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
  • Vertex AI Search, 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
  • Vertex AI Search, Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - CORE.
  • Vertex AI Search, Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC - NIH.
  • Vertex AI Search, Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC.
  • Vertex AI Search, Enantioselective Synthesis Amino Acids and Amino Alcohols.
  • Vertex AI Search, Synthesis of 2-amino-6-bromopyridine - Dissertation.
  • Vertex AI Search, Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates | Journal of the American Chemical Society.
  • Vertex AI Search, Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
  • Vertex AI Search, Racemization - Wikipedia.
  • Vertex AI Search, Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
  • Vertex AI Search, Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC.
  • Vertex AI Search, Chemically fuelled deracemization of amino acids..
  • Vertex AI Search, Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - MDPI.
  • Vertex AI Search, Study of the racemization observed in the amide bond forming reaction on silica gel.
  • Vertex AI Search, Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel | Journal of Chromatographic Science | Oxford Academic.
  • Vertex AI Search, Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons.
  • Vertex AI Search, Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI.
  • Vertex AI Search, WO1991008196A2 - Process for racemization of optically active arylethanolamines - Google Patents.
  • Vertex AI Search, Racemisation in Chemistry and Biology - The University of Manchester.
  • Vertex AI Search, 2-Amino-6-bromopyridin-3-ol | 934758-27-7 - Sigma-Aldrich.
  • Vertex AI Search, 1213204-08-0|(S)-2-Amino-2-(6-bromopyridin-3-yl)ethanol - BLDpharm.

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Troubleshooting

Technical Support Center: Scaling Up the Laboratory Synthesis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up the synthesis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol. Moving from bench-scale succes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up the synthesis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol. Moving from bench-scale success to pilot or manufacturing scale introduces challenges in reaction kinetics, heat transfer, and impurity profiles. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure a robust, scalable, and reproducible process.

Synthetic Strategy Overview

The most direct and scalable synthetic route to 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol involves a two-step process starting from the commercially available 6-bromo-3-formylpyridine. This strategy is predicated on the well-established and reliable transformations of α-aminoketone reduction.

  • Step 1: Synthesis of the α-Amino Ketone Intermediate. This involves the formation of an α-amino ketone from 6-bromo-3-formylpyridine. A common method is the reaction with a cyanide source and an amine, followed by hydrolysis (a modified Strecker synthesis), or more directly, via methods developed for α-amino ketone synthesis.

  • Step 2: Reduction to the Final Amino Alcohol. The intermediate α-amino ketone is then reduced to the target 1,2-amino alcohol. This reduction is a critical step, as it establishes the final stereocenter if a chiral product is desired.

This approach isolates the key bond-forming reactions and allows for purification of the intermediate, which is crucial for the success of the final reduction step and overall purity of the Active Pharmaceutical Ingredient (API) precursor.

G cluster_0 Step 1: α-Amino Ketone Formation cluster_1 Step 2: Ketone Reduction start 6-Bromo-3-formylpyridine intermediate 2-Amino-1-(6-bromopyridin-3-yl)ethan-1-one start->intermediate e.g., TMSCN, Amine Source or other amination methods final 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol intermediate_ref 2-Amino-1-(6-bromopyridin-3-yl)ethan-1-one intermediate_ref->final Reducing Agent (e.g., NaBH₄) or Asymmetric Reduction

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

The following protocols are baseline procedures. For scale-up, reaction times, temperatures, and reagent addition rates must be optimized based on reactor specifications and safety assessments.

Protocol 1: Synthesis of 2-Amino-1-(6-bromopyridin-3-yl)ethan-1-one (Intermediate)

This protocol is a representative procedure for the synthesis of the α-amino ketone intermediate. The protection of the amine may be necessary depending on the specific reagents and conditions chosen.

  • Reagents:

    • 6-Bromo-3-formylpyridine

    • Trimethylsilyl cyanide (TMSCN)

    • Ammonia (or a protected amine source)

    • Solvent (e.g., Methanol, Dichloromethane)

    • Acid for hydrolysis (e.g., HCl)

  • Procedure:

    • To a stirred solution of 6-bromo-3-formylpyridine in methanol at 0 °C under an inert atmosphere (N₂ or Ar), add TMSCN dropwise.

    • After stirring for 30 minutes, introduce the ammonia source (e.g., a solution of ammonia in methanol).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully add aqueous HCl to hydrolyze the intermediate imine/nitrile. This step can be exothermic and requires controlled addition.

    • Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the α-amino ketone.

Protocol 2: Reduction to 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

This protocol describes a standard, non-chiral reduction. For enantioselective synthesis, a chiral reducing agent or catalyst system is required.[1][2][3]

  • Reagents:

    • 2-Amino-1-(6-bromopyridin-3-yl)ethan-1-one

    • Sodium borohydride (NaBH₄)

    • Solvent (e.g., Methanol, Ethanol)

  • Procedure:

    • Dissolve the α-amino ketone intermediate in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions. Causality: Portion-wise addition is critical during scale-up to control the exothermic reaction and prevent gas evolution (H₂) from becoming too rapid.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water or acetone to consume excess NaBH₄.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Further purification can be achieved by recrystallization.[4]

Scale-Up Considerations: Lab vs. Pilot Plant

Scaling up requires careful consideration of how physical parameters change with batch size.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Rationale for Change
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorProvides precise temperature control and safer containment for larger volumes.
Mixing Magnetic stir barOverhead mechanical stirrer (various impeller designs)Ensures homogeneity in a larger volume, preventing localized "hot spots" or concentration gradients. Inadequate mixing is a common cause of yield loss on scale-up.[5]
Reagent Addition Pipette or dropping funnelMetering pump or pressure-equalizing addition funnelAllows for controlled, slow addition to manage exotherms and maintain optimal stoichiometry.
Temperature Control Ice bath, oil bathCirculating heat-transfer fluid (heating/cooling)The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. A robust external system is mandatory.[5]
Work-up Separatory funnelReactor-based extraction and phase separationMinimizes manual handling and exposure, improving safety and efficiency.
Purification Flash chromatographyLarge-scale column chromatography or crystallization vesselRecrystallization is often preferred at scale due to cost and solvent usage.[4]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

T start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity incomplete Incomplete Reaction start->incomplete mixing Improve Mixing: - Increase stirrer RPM - Check impeller design low_yield->mixing Cause? temp Optimize Temperature: - Profile exotherm - Ensure efficient cooling low_yield->temp Cause? reagent Verify Reagent Quality & Stoichiometry low_yield->reagent Cause? purification Refine Purification: - Recrystallization solvent screen - Adjust chromatography impurity->purification Action byproduct Identify Byproduct: - Use MS, NMR - Adjust stoichiometry to limit impurity->byproduct Action incomplete->temp Solution time Extend Reaction Time: - Monitor with IPCs (HPLC, TLC) incomplete->time Solution

Caption: A troubleshooting decision-making workflow.

Issue 1: Low Yield of the α-Amino Ketone Intermediate

  • Question: My yield of the α-amino ketone intermediate dropped significantly when moving from a 5g to a 500g scale. What are the likely causes?

  • Answer:

    • Inefficient Mixing: On a larger scale, inadequate stirring can lead to poor reagent distribution.[5] The reaction may only be occurring where reagents are locally concentrated. Solution: Ensure your overhead stirrer and impeller are correctly sized for the reactor volume. Consider installing baffles to improve turbulent mixing.

    • Poor Temperature Control: If the initial addition of TMSCN or the subsequent hydrolysis is exothermic, localized heating in a large reactor can cause degradation of the starting material or product. Solution: Slow down the addition rate of reagents and ensure your cooling system can handle the heat load. A preliminary Reaction Calorimetry (RC1) study can help predict the exotherm.

    • Starting Material Quality: The purity of 6-bromo-3-formylpyridine can vary. Impurities may interfere with the reaction. A common precursor, 2,5-dibromopyridine, could be a potential impurity from the aldehyde synthesis.[6] Solution: Verify the purity of your starting material by NMR and HPLC before starting the reaction.

Issue 2: Formation of Byproducts During Reduction

  • Question: During the NaBH₄ reduction, I am observing a significant byproduct that complicates purification. What could it be?

  • Answer:

    • Over-reduction: While less common for this specific transformation, highly reactive reducing agents or elevated temperatures could potentially lead to debromination of the pyridine ring. Solution: Maintain a low temperature (0-5 °C) throughout the addition and reaction period. Use a milder reducing agent if necessary.

    • Dimerization/Side Reactions: The aldehyde starting material for Step 1 can undergo side reactions if not fully converted. Unreacted aldehyde could potentially form imines with the product amino alcohol. Solution: Ensure the α-amino ketone intermediate is of high purity (>98%) before proceeding to the reduction step. Purifying the intermediate is a critical self-validating step in the process.

Issue 3: Incomplete Reduction of the Ketone

  • Question: My reaction stalls, and I'm left with a significant amount of the ketone starting material, even after extending the reaction time. Why?

  • Answer:

    • Reagent Stoichiometry and Quality: Sodium borohydride can degrade upon storage, especially if exposed to moisture. Its effective molar mass may be lower than calculated. Solution: Use a fresh bottle of NaBH₄ or titrate an older batch to determine its activity. It is common practice on a larger scale to use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion.

    • Solvent Issues: The presence of water in the methanol solvent can slowly quench the NaBH₄ before it has a chance to react with the ketone. Solution: Use anhydrous methanol for the reaction.

Issue 4: Difficulty with Final Product Purification

  • Question: The final amino alcohol product is difficult to crystallize and remains an oil. How can I obtain a solid, pure product?

  • Answer:

    • Residual Solvents: The presence of high-boiling point solvents from the reaction or work-up (like DMF or toluene if used in prior steps) can inhibit crystallization. Solution: Ensure solvents are thoroughly removed under high vacuum. Consider a solvent swap to a more suitable crystallization solvent.

    • Incorrect Solvent System: The choice of solvent is critical for successful recrystallization.[4] Solution: Perform a systematic solvent screen using a small amount of the crude oil. Test various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, isopropanol/water, acetonitrile). The ideal system will dissolve the product when hot but result in poor solubility when cold.

    • Purity: If significant impurities are present, they can act as "crystallization inhibitors." Solution: If the purity is low, first pass the crude material through a silica gel plug to remove major impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A1: The primary concerns are: 1) The exothermic nature of the hydrolysis and NaBH₄ reduction steps, which requires robust temperature control to prevent thermal runaway. 2) Hydrogen gas evolution during the NaBH₄ quench, which requires adequate ventilation and an inert atmosphere to prevent the creation of an explosive mixture. 3) Handling of TMSCN, which is highly toxic and reacts with water to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood or an enclosed reactor system.

  • Q2: What analytical methods are recommended for in-process control (IPC)?

    • A2: For monitoring reaction completion, High-Performance Liquid Chromatography (HPLC) is the preferred method as it is quantitative and can track both the disappearance of starting material and the appearance of the product. Thin-Layer Chromatography (TLC) is a rapid, qualitative alternative suitable for at-a-glance checks.

  • Q3: How can I introduce chirality to synthesize a single enantiomer of the final product?

    • A3: The most effective method is through asymmetric reduction of the α-amino ketone intermediate.[7] Several well-established methods exist:

      • Corey-Bakshi-Shibata (CBS) Reduction: Uses a chiral oxazaborolidine catalyst with borane to achieve high enantioselectivity.[3]

      • Noyori Asymmetric Hydrogenation: Employs chiral ruthenium-based catalysts for the hydrogenation of ketones.[1][2]

      • Biocatalysis: Utilizes enzymes like ketoreductases (KREDs), which can offer extremely high enantioselectivity under mild, aqueous conditions.[8][9]

  • Q4: Can a Grignard reaction be used as an alternative first step?

    • A4: While a Grignard reaction on 6-bromo-3-formylpyridine could be used to introduce a carbon chain, it is not a direct route to the α-amino ketone. It would form a secondary alcohol, which would then need to be oxidized to the ketone, and then aminated. This adds steps and complexity. Grignard reactions with bromopyridines can also be challenging, sometimes requiring specific conditions to avoid side reactions.[10][11]

References

  • Biocatalytic Synthesis of Amino Alcohols - Publication Server of the University of Greifswald. (2015). Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC. Available at: [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). The Open Organic Chemistry Journal. Available at: [Link]

  • Synthesis of 2-amino-6-bromopyridine - Dissertation. Available at: [Link]

  • A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. (2020). Journal of Pharmaceutical Research and Clinical Practice. Available at: [Link]

  • Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). RSC Advances. Available at: [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Available at: [Link]

  • Synthesis of Chiral 2-Amino-1-Phenylethanol. (2006). Taylor & Francis eBooks. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Molecules. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Available at: [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molbank. Available at: [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (1950). ResearchGate. Available at: [Link]

  • Any advice on the preparation of 2-amino-6-bromopyridine. (2015). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

Executive Summary & Molecule Profile[1] The Challenge: Monitoring the synthesis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol presents a classic "polar amine" challenge in chromatography.[1] The molecule contains three di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Challenge: Monitoring the synthesis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol presents a classic "polar amine" challenge in chromatography.[1] The molecule contains three distinct functional motifs that dictate its behavior on silica gel:

  • Pyridine Ring: Provides UV activity (254 nm) but adds basicity.

  • Primary Amine: The most critical functional group. It acts as a strong hydrogen bond donor/acceptor and a base, leading to severe "tailing" or "streaking" due to interactions with acidic silanol (Si-OH) groups on the stationary phase.[2]

  • Primary Alcohol: Increases polarity, requiring a stronger eluent strength than standard hexane/ethyl acetate systems.

Technical Objective: To establish a robust Thin Layer Chromatography (TLC) protocol that eliminates tailing, separates the product from likely non-polar precursors (e.g., ketones, esters, or protected amines), and provides high-sensitivity visualization.

Standard Operating Procedure (SOP)

Recommended Mobile Phase Systems

Do not rely on a single system. Use the following hierarchy based on the polarity of your reaction matrix.

System ClassSolvent Composition (v/v)Additive (Critical)Application
Standard (Starting) DCM : MeOH (90:10)1% NH₄OH or 1% TEAGeneral monitoring; balances retention and elution.
High Polarity DCM : MeOH (80:[1]20)1% NH₄OHFor "stuck" baseline spots or highly polar crude mixtures.
Alternative Selectivity EtOAc : MeOH (95:5)0.5% TEAUse if DCM co-elutes impurities; changes selectivity mechanism.

Scientist's Note: The addition of Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) is mandatory . Without a basic modifier, the amine moiety will protonate on the acidic silica surface, resulting in a streak from the baseline rather than a distinct spot.

Visualization Protocol (Dual-Detection)
  • Primary (Non-Destructive): UV Lamp at 254 nm . The bromopyridine core is UV active. Look for a dark spot against the fluorescent green background.[3]

  • Secondary (Destructive/Specific): Ninhydrin Stain .

    • Why? UV can be deceptive if non-amine impurities (like starting material) overlap. Ninhydrin specifically reacts with the primary amine to produce a distinct color (typically purple/red), confirming the presence of the amino-alcohol motif.

Workflow Visualization

The following decision tree outlines the logical flow for optimizing your TLC method during reaction monitoring.

TLC_Workflow Start Start: Crude Reaction Aliquot Spot Spot on Silica Plate (Co-spot with SM) Start->Spot Elute Elute in DCM:MeOH (9:1) + 1% NH4OH Spot->Elute Visualize Visualize under UV (254 nm) Elute->Visualize Decision_Shape Spot Shape? Visualize->Decision_Shape Decision_Sep Separation (Rf)? Decision_Shape->Decision_Sep Round Spot Streak Issue: Streaking/Tailing Decision_Shape->Streak Tail visible Baseline Issue: Spot at Baseline (Rf < 0.1) Decision_Sep->Baseline Rf too low Good Distinct Spot (Rf 0.3 - 0.7) Decision_Sep->Good Optimal Rf Fix_Streak Action: Increase Base (Switch to 1% TEA or 2% NH4OH) Streak->Fix_Streak Fix_Streak->Elute Fix_Polar Action: Increase Polarity (DCM:MeOH 8:2) Baseline->Fix_Polar Fix_Polar->Elute Stain Confirm with Ninhydrin (Purple = Amine) Good->Stain

Caption: Logical workflow for optimizing TLC conditions for polar amino-pyridines, addressing common tailing and retention issues.

Troubleshooting Guide (Q&A)

Issue: Tailing & Streaking

Q: I see a long streak starting from the baseline instead of a discrete spot. Is my product decomposing? A: Likely not. This is a classic "amine effect." The amino group on your molecule is interacting with the acidic silanols on the silica plate.[2]

  • The Fix: You must "deactivate" the plate. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your developing solvent.

  • Pro-Tip: If streaking persists, pre-wash the TLC plate with the mobile phase (containing base), dry it, and then spot your sample. This ensures the silica is fully neutralized before the run.

Issue: Detection Ambiguity

Q: My starting material and product have similar Rf values under UV. How can I tell them apart? A: Rely on chemical selectivity (Staining).

  • Protocol: Dip the plate in Ninhydrin stain and heat with a heat gun until spots appear.[3]

  • Result: Your product (primary amine) will turn purple/red . If your starting material is a ketone, bromide, or protected amine (e.g., Boc-protected), it will either not stain or stain a different color (e.g., yellow/brown), allowing you to differentiate co-eluting spots.

Issue: Sample Solubility

Q: When I spot the crude mixture, it clogs the capillary or precipitates on the baseline. A: The amino-alcohol is highly polar and may not dissolve well in pure DCM or EtOAc.

  • The Fix: Dissolve your TLC sample in Methanol (MeOH) or a 1:1 mixture of DCM/MeOH . If the sample is very concentrated, the "donut effect" (ring-shaped spots) can occur; dilute the sample further to ensure a tight, round spot.

Issue: Stability

Q: The spot turns yellow/brown after sitting on the plate for a few minutes. A: Aminopyridines can be sensitive to oxidation, especially on the high-surface-area silica.

  • Recommendation: Visualize immediately after elution. If you suspect decomposition on silica, use 2D-TLC : Run the plate, rotate 90°, and run again.[4] If the spot is stable, it will appear on the diagonal.[4] If it decomposes, new spots will appear off-diagonal.[1][4]

References & Grounding

  • TLC Staining & Visualization:

    • Ninhydrin Stain: Specific for primary amines.[3][5] Reacts to form Ruhemann's purple.

    • Source:

  • Amine Tailing Mechanisms:

    • Explanation of silanol interactions and the use of basic modifiers (TEA/NH₄OH).

    • Source:

  • Molecule Properties (Analogous Structures):

    • 2-Amino-6-bromopyridine derivatives synthesis and handling.

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Purity Validation: Elemental Analysis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

In the intricate world of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its preceding intermediates.[1] A failure to rigorously character...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its preceding intermediates.[1] A failure to rigorously characterize these building blocks can lead to downstream complications, including impurity carry-over, process rework, and significant regulatory hurdles.[1] This guide provides an in-depth, experience-driven protocol for validating the purity of a critical heterocyclic intermediate, "2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol," using the foundational technique of elemental analysis.

We will move beyond a simple recitation of steps to explore the causality behind the methodology, compare its utility against other common analytical techniques, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Gatekeeper of Stoichiometry: Why Elemental Analysis?

Before delving into complex chromatographic and spectroscopic methods, elemental analysis (EA) serves as the primary gatekeeper for confirming the fundamental chemical formula of a newly synthesized compound.[2] For organic compounds, this almost always refers to CHNX (Carbon, Hydrogen, Nitrogen, Halogen/Sulfur) analysis.[2] The technique is predicated on a simple yet powerful principle: a pure compound will possess a precise mass ratio of its constituent elements. Any significant deviation from the theoretical values points towards the presence of impurities, such as residual solvents, starting materials, or unexpected byproducts.

While modern techniques like NMR and mass spectrometry have become primary tools for structural elucidation, EA remains indispensable for providing orthogonal confirmation of purity and composition.[2] Many high-impact journals, such as the Journal of Organic Chemistry, encourage the inclusion of elemental analysis data, with an accepted deviation of ±0.4% from the calculated values, to confirm the purity of a small molecule.[3]

Theoretical Composition of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol

The first step in any elemental analysis validation is to calculate the theoretical elemental percentages based on the compound's molecular formula.

Molecular Formula: C₇H₉BrN₂O

Molecular Weight: 217.07 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.011784.07738.73%
HydrogenH1.00899.0724.18%
BromineBr79.904179.90436.81%
NitrogenN14.007228.01412.91%
OxygenO15.999115.9997.37%

Note: Standard CHN analyzers directly measure Carbon, Hydrogen, and Nitrogen. Oxygen is typically determined by difference or via a separate pyrolysis method. Bromine is not directly measured by standard CHN combustion analysis but its presence is accounted for in the total molecular weight.

Experimental Protocol: Combustion Analysis

The most common method for determining CHN content is automated combustion analysis, a technique based on the Pregl-Dumas method.[4] This process involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and detection of the resulting gaseous products.[4][5]

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified, high-purity standard (e.g., Acetanilide). This step is critical for ensuring the accuracy and linearity of the detector response. The standard should be run multiple times to establish a reliable calibration curve.

  • Sample Preparation:

    • Ensure the sample of "2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol" is homogenous and has been thoroughly dried under vacuum to remove any residual solvents, which are a common source of error.

    • Accurately weigh approximately 1-3 mg of the sample into a clean tin capsule using a microbalance. The tin capsule facilitates complete combustion upon introduction into the furnace.

    • Carefully fold the tin capsule to ensure no sample is lost and a compact, air-free pellet is formed.

  • Combustion & Reduction:

    • The encapsulated sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace.

    • A pulse of pure oxygen is injected, causing a flash combustion of the sample. The chemical composition is broken down into its elemental gases (CO₂, H₂O, N₂, and NOx).

    • These gases are then swept by a helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides (NOx) into elemental nitrogen (N₂).

  • Separation & Detection:

    • The resulting gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic separation column.

    • The separated gases elute from the column at different times and pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.[5]

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the calibration file, calculates the mass percentages of C, H, and N in the original sample.

    • Compare the experimental results to the theoretical values calculated in Section 2.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh 1. Weigh 1-3 mg of Dried Sample encap 2. Encapsulate in Tin Foil weigh->encap combust 3. Flash Combustion (~1000°C in O₂) encap->combust reduce 4. Reduction of NOx to N₂ combust->reduce separate 5. GC Separation of CO₂, H₂O, N₂ reduce->separate detect 6. Thermal Conductivity Detection (TCD) separate->detect calculate 7. Calculate Experimental Mass % detect->calculate compare 8. Compare to Theoretical % calculate->compare validate 9. Purity Validation (Deviation < 0.4%) compare->validate

Caption: Workflow for purity validation via CHN combustion analysis.

Interpreting the Data: A Self-Validating System

Acceptance Criterion: The experimental values for C, H, and N must be within ±0.4% of the theoretical values.[3]

AnalyteTheoretical %Experimental Result (Sample A)DeviationPass/Fail
Carbon38.73%38.61%-0.12%Pass
Hydrogen4.18%4.25%+0.07%Pass
Nitrogen12.91%12.85%-0.06%Pass
AnalyteTheoretical %Experimental Result (Sample B)DeviationPass/Fail
Carbon38.73%40.15%+1.42%Fail
Hydrogen4.18%4.55%+0.37%Pass
Nitrogen12.91%12.40%-0.51%Fail

G start Obtain Experimental %C, %H, %N Data decision Is |Experimental % - Theoretical %| < 0.4% for all elements? start->decision pass Purity Confirmed: Identity is Consistent with Target Structure decision->pass Yes fail Purity Not Confirmed: Investigate for Impurities (Solvents, Byproducts) decision->fail No

Caption: Decision logic for validating purity using elemental analysis data.

A Comparative Perspective: Elemental Analysis vs. Orthogonal Methods

While powerful, elemental analysis provides a bulk assessment of composition and does not identify or quantify individual impurities.[6] For comprehensive quality control, it must be used in conjunction with other, orthogonal techniques. The choice of analytical method should be based on the specific information required.

TechniquePrincipleInformation ProvidedKey AdvantageKey Limitation
Elemental Analysis (EA) Combustion and detection of elemental gases (CO₂, H₂O, N₂).[4]Confirms the elemental ratio and empirical formula of the bulk material.Fast, inexpensive, and provides fundamental confirmation of composition.[4]Non-specific; does not identify or quantify individual impurities or isomers.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[6]Quantifies the purity of the main component and detects non-volatile impurities.Excellent for quantifying known impurities and assessing overall purity via area percent.Requires reference standards for impurity identification; may not separate all co-eluting peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation followed by mass-to-charge ratio determination.Separates components and provides molecular weight information for each, enabling impurity identification.[1]Highly sensitive and specific; essential for identifying unknown impurities and structural isomers.Can be less quantitative than HPLC with a UV detector without specific calibration for each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).Provides detailed structural information, confirming the connectivity of atoms in the molecule.[3]Unparalleled for structural elucidation and can detect impurities with distinct NMR signals.Less sensitive than chromatographic methods for detecting trace-level impurities.

In an ideal workflow, a researcher would use ¹H NMR to confirm the structure, elemental analysis to confirm the empirical formula and bulk purity, and HPLC or LC-MS to develop a detailed impurity profile. This multi-faceted approach provides the robust, cross-validated data package required for advancing a drug development candidate.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • Elemental analysis - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Element analysis. (n.d.). Source unavailable.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Available at: [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025). ManTech Publications. Available at: [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Pharm Anal Acta. Available at: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Available at: [Link]

  • Analytical techniques in pharmaceutical analysis: A review. (n.d.). Arabian Journal of Chemistry. Available at: [Link]

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Comparative

A Comparative Guide to the In Vitro Evaluation of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol Derivatives

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel derivatives based on the "2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol" scaffold. In the absence of established biologi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel derivatives based on the "2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol" scaffold. In the absence of established biological targets for this chemical series, we will employ a logical, multi-phase screening cascade. This approach begins with foundational assays to assess general cellular health and metabolic liabilities before proceeding to a hypothesis-driven investigation of a plausible, high-value neurological target.

The pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Specifically, its structural resemblance to the endogenous neurotransmitter acetylcholine suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in numerous physiological and pathological processes.[2][3] Therefore, this guide will use nAChRs as a representative target class for functional evaluation.

Our objective is to provide researchers with a robust, self-validating workflow to objectively compare novel chemical entities, enabling data-driven decisions in early-stage drug discovery.

Phase 1: Foundational Profiling

Before investigating specific target interactions, it is crucial to establish a baseline understanding of how the derivatives behave in a biological context. These initial assays identify compounds with undesirable properties, such as overt cytotoxicity or rapid metabolic degradation, saving resources for more promising candidates.

Cytotoxicity Assessment

Causality: The first step is to determine the concentration range at which the compounds exhibit general toxicity. This is essential for interpreting data from subsequent assays; a compound that appears to inhibit a receptor may simply be killing the cells. We will utilize two distinct assays that measure different aspects of cell death to provide a more complete picture. The MTT assay measures metabolic activity as a proxy for cell viability, while the Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme from cells with compromised membrane integrity.[4][5][6]

Data Comparison: Cytotoxicity of Derivatives

The table below presents hypothetical data for three derivatives (A, B, C) compared to a standard cytotoxic agent, Doxorubicin. The CC50 (50% cytotoxic concentration) is the key metric. Higher CC50 values are desirable, indicating lower cytotoxicity.

CompoundCell LineAssayCC50 (µM)
Derivative A SH-SY5YMTT> 100
SH-SY5YLDH> 100
Derivative B SH-SY5YMTT45.2
SH-SY5YLDH51.7
Derivative C SH-SY5YMTT12.8
SH-SY5YLDH15.3
Doxorubicin SH-SY5YMTT0.8
(Control)SH-SY5YLDH1.1

Interpretation: Derivative A shows no significant cytotoxicity up to 100 µM, making it a clean candidate for further testing. Derivative B shows moderate cytotoxicity, while Derivative C is significantly toxic and may be deprioritized.

Metabolic Stability Assessment

Causality: A drug's efficacy is highly dependent on its ability to resist rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[7] An in vitro metabolic stability assay using human liver microsomes (HLM) provides an early indication of a compound's half-life (t½) and intrinsic clearance (Clint).[7][8] Compounds that are metabolized too quickly are unlikely to achieve therapeutic concentrations in vivo.

Data Comparison: Metabolic Stability of Derivatives

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Stability Class
Derivative A 5512.6High
Derivative B 2527.7Moderate
Derivative C < 5> 138.6Low
Verapamil (Control)1069.3Moderate-Low

Interpretation: Derivative A exhibits high metabolic stability, a favorable characteristic. Derivative B is moderately stable, while Derivative C is rapidly metabolized, suggesting it may have poor bioavailability in vivo.

Phase 2: Target-Specific Investigation (nAChR Modulation)

Based on the aminopyridine scaffold, we hypothesize that these derivatives may interact with nicotinic acetylcholine receptors (nAChRs). The following assays are designed to test this hypothesis by measuring both binding affinity and functional activity.

Receptor Binding Affinity

Causality: To determine if the compounds physically interact with the nAChR, a competitive binding assay is employed. This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-Epibatidine) from the receptor.[9] The resulting inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

G cluster_0 Competitive Binding Assay Principle Receptor nAChR BoundComplex Receptor-Ligand Complex (Signal Detected) Receptor->BoundComplex Binds Displaced Displaced Ligand (Signal Reduced) Receptor->Displaced RadioLigand Radiolabeled Ligand ([³H]-Epibatidine) RadioLigand->BoundComplex RadioLigand->Displaced Derivative Test Derivative Derivative->Displaced Competes & Displaces

Caption: Principle of the nAChR competitive binding assay.

Functional Activity (Calcium Influx Assay)

Causality: Binding does not equate to function. A compound could be an activator (agonist) or an inhibitor (antagonist). Since nAChRs are ion channels, their activation leads to an influx of cations, including calcium (Ca²+). We can measure this influx using a fluorescent Ca²+ indicator (e.g., Fluo-4 AM) in a cell line expressing the target nAChR subtype (e.g., SH-SY5Y cells). An agonist will directly cause an increase in fluorescence. An antagonist will not cause a signal on its own but will block the signal produced by a known agonist like nicotine.

Data Comparison: nAChR Activity Profile

CompoundBinding Affinity (Ki, nM)Functional ModePotency (EC50/IC50, nM)Efficacy (% of Nicotine)
Derivative A 15AntagonistIC50 = 45N/A (Blocks 98%)
Derivative B 250AgonistEC50 = 80065%
Derivative C > 10,000Inactive--
Nicotine (Control)8AgonistEC50 = 500100%

Interpretation: Derivative A is a potent antagonist with high binding affinity. Derivative B is a partial agonist with moderate affinity and potency. Derivative C, despite its low cytotoxicity in Phase 1, shows no significant interaction with the nAChR target.

Experimental Workflows & Protocols

The following diagram illustrates the proposed screening cascade, ensuring a logical progression from broad profiling to specific, hypothesis-driven testing.

G start Derivative Library phase1 Phase 1: Foundational Profiling start->phase1 cytotoxicity Cytotoxicity Assays (MTT & LDH) phase1->cytotoxicity metabolism Metabolic Stability (HLM Assay) phase1->metabolism phase2 Phase 2: Target Investigation (nAChR) cytotoxicity->phase2 metabolism->phase2 binding Binding Affinity (Ki Determination) phase2->binding functional Functional Assay (Ca²+ Influx) binding->functional decision Prioritize Lead Candidates functional->decision

Caption: In vitro screening cascade for novel derivatives.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[5]

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well, clear-bottom black plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive control (Doxorubicin) wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the CC50 value.

Protocol 2: Human Liver Microsomal Stability Assay

This protocol is based on established methods for determining metabolic clearance.[10][11]

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) and dilute to a 1 mg/mL working solution in buffer on ice. Prepare a 10 mM stock of NADPH cofactor.

  • Reaction Mixture: In a 96-well plate, combine the HLM working solution with the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor. The final DMSO concentration should be < 0.5%.[10]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[10]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 3: nAChR Radioligand Binding Assay

This protocol outlines a competitive displacement assay.[2][9]

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line overexpressing the desired nAChR subtype.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and BSA).

  • Reaction Setup: In a 96-well filter plate, add assay buffer, the radioligand (e.g., 1 nM [³H]-Epibatidine), and serial dilutions of the test derivative.

  • Incubation: Add the receptor-containing membranes to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known ligand (e.g., 10 µM nicotine). Calculate the specific binding at each concentration of the test derivative. Plot the percent inhibition versus concentration and fit the data to a one-site competition model to determine the IC50, which can be converted to the Ki using the Cheng-Prusoff equation.

References

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • Stoddart, M. J. (Ed.). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]

  • AFG Scientific. (n.d.). Human nicotinic acetylcholine receptor (N-AChR) antibody Elisa Kit. Available at: [Link]

  • Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available at: [Link]

  • Carlier, J., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. Available at: [Link]

  • Elm, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Available at: [Link]

  • Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Folliero, V., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). MDPI. Available at: [Link]

  • Gu, Y., et al. (1996). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Neuron. Available at: [Link]

  • Clinical Chemistry | Oxford Academic. (2025). B-087 Ganglionic Nicotinic Acetylcholine Receptor Binding Antibody Flow Cytometry Assay. Available at: [Link]

  • Cyprotex - Evotec. (n.d.). S9 Stability. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Available at: [Link]

  • El-Gendy, A. O., et al. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Publishing. Available at: [Link]

  • HELDA - Helsinki.fi. (2024). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Available at: [Link]

  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Dawane, B. S., et al. (2010). Synthesis of some new 2-amino-3-cyano-4-aryl-6-(1-napthyl amino)-pyridines as antibacterial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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